molecular formula C20H36O B048019 6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- CAS No. 51606-80-5

6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-

Cat. No.: B048019
CAS No.: 51606-80-5
M. Wt: 292.5 g/mol
InChI Key: ZKWFMIAGZQACFE-UHFFFAOYSA-N
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Description

6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- is a chemical compound with the molecular formula C20H36O. It is also known as all-trans-Geranyl Citronellol. This compound is characterized by its long carbon chain with multiple double bonds and a hydroxyl group at one end. It is commonly used in the fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- typically involves the use of geraniol or nerol as starting materials. These compounds undergo a series of reactions including isomerization, hydrogenation, and oxidation to yield the desired product. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency.

Types of Reactions:

    Oxidation: 6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups like halides or esters. Reagents such as thionyl chloride or acetic anhydride are commonly used.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halides or esters.

Scientific Research Applications

6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- involves its interaction with cellular membranes and enzymes. It can modulate the activity of certain enzymes involved in metabolic pathways, leading to various biological effects. The compound’s molecular targets include membrane-bound receptors and enzymes that regulate oxidative stress and inflammation.

Comparison with Similar Compounds

    Geraniol: Similar structure but lacks the multiple double bonds present in 6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-.

    Nerol: Isomer of geraniol with similar properties.

    Citronellol: Similar structure but with fewer double bonds.

Uniqueness: 6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- is unique due to its multiple conjugated double bonds, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound in various applications, especially in the fragrance industry.

Properties

IUPAC Name

3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWFMIAGZQACFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-
Reactant of Route 2
6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-
Reactant of Route 3
6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-
Reactant of Route 4
6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-
Reactant of Route 5
6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-
Reactant of Route 6
6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-

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